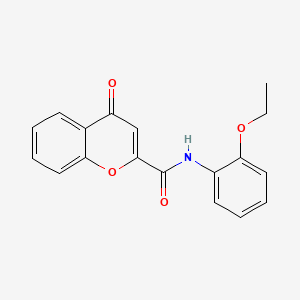

N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-13(16)19-18(21)17-11-14(20)12-7-3-5-9-15(12)23-17/h3-11H,2H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPRLWIHEBDDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Detailed synthetic routes and reaction conditions can be found in various chemical literature sources .

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has been investigated for its potential as a therapeutic agent in various diseases.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications to the chromene structure can enhance its selectivity and potency against tumor cells. In vitro assays demonstrated IC50 values in the low micromolar range for certain derivatives, suggesting promising anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies revealed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent .

Biological Research

This compound serves as a valuable tool in biological research.

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. This research is crucial for optimizing the therapeutic efficacy of chromene derivatives .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, aiding in the identification of potential lead compounds for drug development .

Materials Science

In addition to its biological applications, this compound is being explored in materials science.

Development of Nonlinear Optical Materials

The compound's unique chemical structure allows it to be used as a building block for synthesizing nonlinear optical materials. These materials are significant in photonics and optoelectronics due to their ability to manipulate light .

Hole Transporting Materials

Research has highlighted its application in designing hole transporting materials (HTMs) for perovskite solar cells (PSCs). The integration of this compound into PSCs has shown promising results in enhancing power conversion efficiency (PCE) due to improved charge transport properties .

Industrial Applications

This compound is also relevant in industrial settings.

Synthesis of Complex Molecules

This compound acts as a versatile reagent in organic synthesis, facilitating the production of more complex molecules through various chemical reactions such as oxidation and substitution .

Catalysis

In industrial chemistry, it can be employed as a catalyst or intermediate in various reactions, contributing to the development of new synthetic pathways and enhancing reaction yields .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-ethoxyphenyl group in the target compound contrasts with the 4-sulfamoylphenyl in compound 12 , which introduces polar sulfonamide functionality, likely improving aqueous solubility. Phenethyl ( ) and benzylpiperidinyl ( ) substituents introduce bulky aliphatic/heterocyclic chains, which may affect pharmacokinetic properties like membrane permeability.

Synthetic Routes :

- Compound 12 was synthesized via two methods: Method A (acetic acid/sodium acetate reflux) and Method B (HCl-mediated cyclization in dioxane), yielding 86% with a high melting point (>300°C).

- The benzylpiperidinyl analog (4h) was synthesized via coupling reactions with a 78% yield, demonstrating the versatility of carboxamide bond formation.

Biological Activity

N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory and cancer pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways, a critical mechanism in cancer therapy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes .

Anticancer Activity

Studies have demonstrated that derivatives of this compound can exert cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The reported IC50 values indicate promising potency:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 68.4 ± 3.9 | Cytotoxic |

| A549 | Not specified | Cytotoxic |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

Case Studies

- Cytotoxicity Assessment : In a study evaluating various chromone derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells, supporting its potential as an anticancer agent .

- Mechanistic Studies : Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to elevate reactive oxygen species (ROS) levels and arrest the cell cycle, further confirming its role as a potent antitumor agent .

- Inflammation Models : In models of inflammation, the compound demonstrated a reduction in inflammatory markers, indicating its potential application in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 4-oxo-chromene backbone .

- Carboxamide coupling : Reacting the chromene intermediate with 2-ethoxyaniline using coupling agents like EDCI or HATU in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm the ethoxyphenyl substituent (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and chromene carbonyl (δ 165–170 ppm for C=O) .

- Mass spectrometry : ESI-MS to validate the molecular ion peak (expected m/z ≈ 337.3 for C₁₉H₁₇NO₄) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns for absolute configuration verification .

Q. What solubility properties are critical for in vitro assays?

While solubility data are limited for this compound:

Q. What preliminary biological screening assays are appropriate?

Initial studies should prioritize:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays, given structural similarities to bioactive chromenes .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Key strategies include:

- Substituent variation : Replace the ethoxy group with methoxy or halogen atoms to modulate lipophilicity and target binding .

- Scaffold hybridization : Fuse the chromene core with heterocycles (e.g., pyrimidine) to enhance pharmacokinetic properties .

- In silico modeling : Docking studies with COX-2 or EGFR kinases to predict binding affinities .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise due to:

- Purity variations : Validate compound purity via LC-MS and quantify impurities (e.g., residual solvents) .

- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture) to reduce variability .

- Metabolic stability : Assess hepatic microsomal degradation to distinguish intrinsic vs. assay-specific activity .

Q. What mechanistic insights exist for its enzyme interactions?

Preliminary hypotheses:

- Reactive oxygen species (ROS) modulation : Chromene derivatives often act as pro-oxidants, inducing apoptosis via mitochondrial pathways .

- Topoisomerase inhibition : The planar chromene core may intercalate DNA, similar to camptothecin analogs .

- Covalent binding : The carboxamide group could form hydrogen bonds with catalytic residues (e.g., in kinases) .

Q. How does the compound’s stability affect experimental reproducibility?

Stability assessments should include:

- Photodegradation : Monitor UV-Vis absorption changes under light exposure (λ = 254–365 nm) .

- Hydrolytic stability : Incubate in buffers (pH 2–9) and analyze degradation products via LC-MS .

- Thermal analysis : TGA/DSC to determine decomposition temperatures and storage recommendations .

Q. What advanced analytical techniques address spectral overlaps in characterization?

Solutions for complex spectra:

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the aromatic region .

- High-resolution mass spectrometry (HRMS) : Differentiate isobaric impurities with sub-ppm accuracy .

- Solid-state NMR : Clarify conformational polymorphism in crystalline forms .

Q. Can synergistic effects with existing therapeutics be explored?

Design combinational studies:

- Checkpoint inhibitors : Pair with anti-PD-1 antibodies to enhance immunogenic cell death in cancer models .

- Antibiotics : Test synergy with β-lactams against drug-resistant bacteria via checkerboard assays .

- Computational synergy prediction : Use AI platforms (e.g., SynergyFinder) to identify promising drug pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.